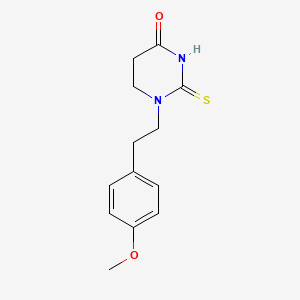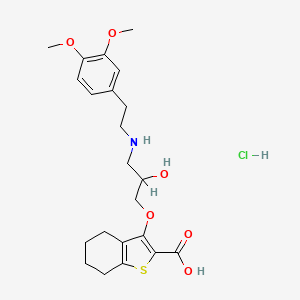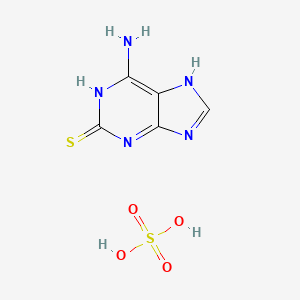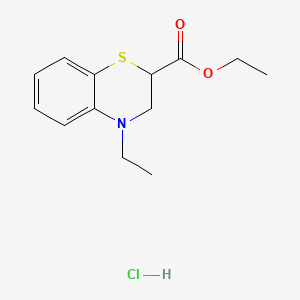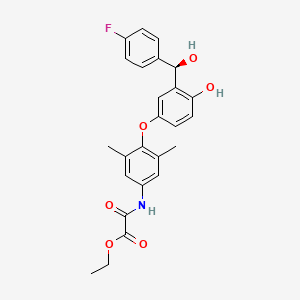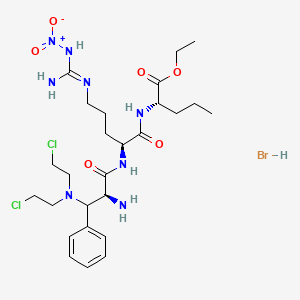
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a phenyl-naphthyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- typically involves the reaction of 4-hydroxybenzophenone with 2-phenyl-1,8-naphthyridine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methanone group can produce alcohols.
Aplicaciones Científicas De Investigación
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the naphthyridinyl group.
4-Hydroxybenzophenone: Contains the hydroxyphenyl group but lacks the naphthyridinyl and phenyl groups.
Uniqueness
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is unique due to the presence of both the hydroxyphenyl and phenyl-naphthyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
116625-85-5 |
|---|---|
Fórmula molecular |
C21H14N2O2 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-(2-phenyl-1,8-naphthyridin-3-yl)methanone |
InChI |
InChI=1S/C21H14N2O2/c24-17-10-8-15(9-11-17)20(25)18-13-16-7-4-12-22-21(16)23-19(18)14-5-2-1-3-6-14/h1-13,24H |
Clave InChI |
MXENCJAUKCYLPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


